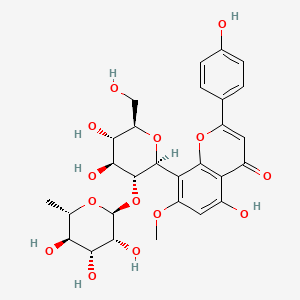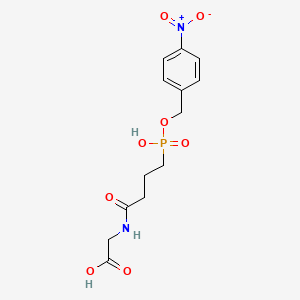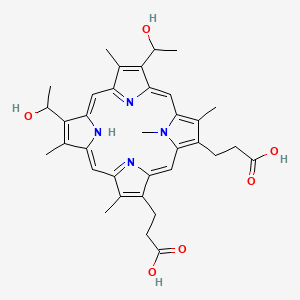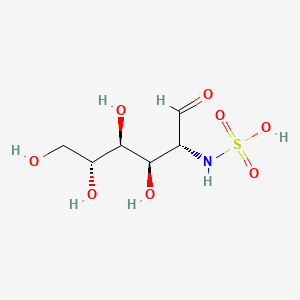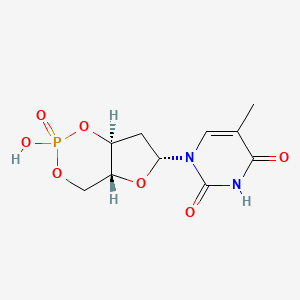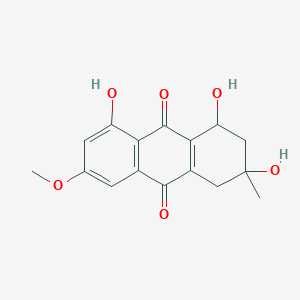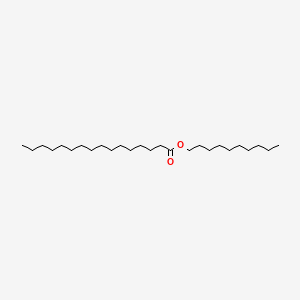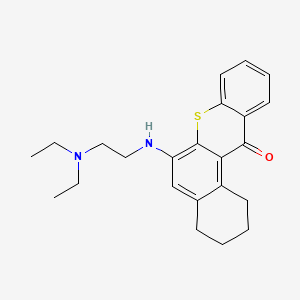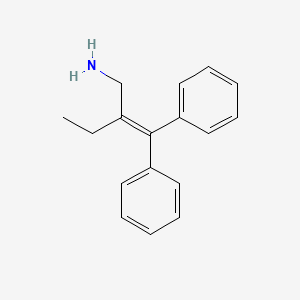
Etifelmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etifelmine is a diarylmethane.
Scientific Research Applications
1. Applications in Breast Cancer Treatment
Etifelmine's role in breast cancer treatment, particularly in hormone receptor (HR) positive, HER2 negative metastatic breast cancer (MBC), is notable. The PRAEGNANT study highlights the use of endocrine therapy (ET) and chemotherapy in treating this cancer type. Chemotherapy remains a dominant therapy across first therapy lines, suggesting a crucial role for drugs like this compound in this context (Hartkopf et al., 2018).
2. Cognitive Impact of Endocrine Therapy
The cognitive outcomes of breast cancer patients undergoing ET, which may include this compound, are a subject of research. A systematic review studied the cognitive functions of patients, revealing that ET could affect verbal memory, fluency, motor speed, attention, and working memory (Bakoyiannis et al., 2016).
3. Influence on Quality of Life
The impact of ET on the quality of life and symptoms in breast cancer patients has been observed. Ganz et al. (2016) found that ET, possibly including this compound, is linked with increased symptom severity over time, affecting musculoskeletal problems, hot flashes, and cognitive issues (Ganz et al., 2016).
4. Patient Experiences and Compliance
The experiences of women undergoing ET post-breast cancer surgery, potentially with drugs like this compound, reveal insights into patient compliance and perspectives. Karlsson et al. (2019) emphasized the need for tailored information and support to manage the complexities of ET (Karlsson et al., 2019).
properties
CAS RN |
341-00-4 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-benzhydrylidenebutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3 |
InChI Key |
WNKCJOWTKXGERE-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
Other CAS RN |
341-00-4 |
Related CAS |
1146-95-8 (hydrochloride) |
synonyms |
gilutensin gilutensin hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



